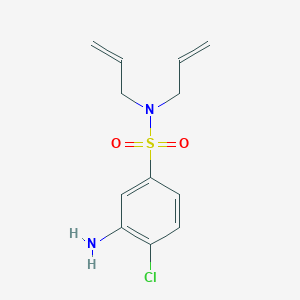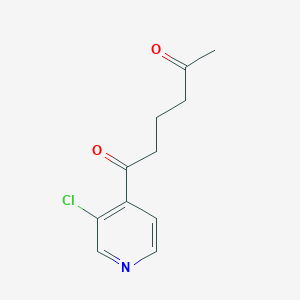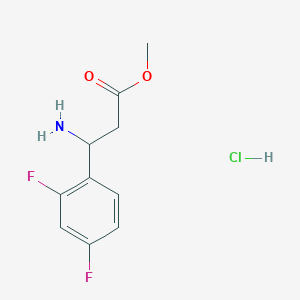![molecular formula C10H14ClF2NO2 B1465150 2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride CAS No. 1311315-36-2](/img/structure/B1465150.png)
2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride
Descripción general
Descripción
This compound contains an ethan-1-amine group, which is a primary amine. This means it has one alkyl group (in this case, an ethyl group) attached to the nitrogen atom. It also contains a methoxy group and a difluoromethoxy group attached to the phenyl ring. The presence of these groups could potentially influence the compound’s reactivity and properties.
Synthesis Analysis
Without specific information or literature on this compound, it’s difficult to provide a detailed synthesis analysis. However, compounds like this are often synthesized through nucleophilic aromatic substitution reactions or through the reaction of an appropriate amine with a substituted benzene derivative.Molecular Structure Analysis
The compound’s structure is likely to be influenced by the electron-donating methoxy group and the electron-withdrawing difluoromethoxy group on the phenyl ring. These groups could potentially influence the compound’s reactivity and the orientation of any reactions it undergoes.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact reactions this compound might undergo. However, the amine group could potentially act as a nucleophile or base, and the compound could potentially undergo reactions at the aromatic ring influenced by the substituents present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and ether groups could influence its solubility in different solvents.Aplicaciones Científicas De Investigación
Metabolism and Biological Transformation : A study on the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats revealed multiple metabolic pathways, leading to various metabolites. This research is crucial for understanding the biological transformations of similar compounds (Kanamori et al., 2002).
Estrogenic and Proestrogenic Properties : Investigations into the estrogenic and proestrogenic properties of methoxychlor and its contaminants have provided insights into the hormonal activities of similar compounds. This study utilized a novel assay to analyze these properties in vitro (Bulger et al., 1985).
Enantioselective Metabolism by Human Cytochromes : A study on the enantioselective metabolism of methoxychlor by various human cytochrome P450 isoforms revealed significant differences in the selective formation of metabolite enantiomers. This research is crucial for understanding the metabolic processing of similar compounds in humans (Hu & Kupfer, 2002).
Biodegradation in Natural Environments : Research on the dechlorination of methoxychlor by bacterial species indicates the potential for primary biodegradation of similar compounds in natural environments, an important aspect of environmental chemistry (Satsuma & Masuda, 2012).
Synthesis and Structural Analysis : Studies on the synthesis of derivatives of methoxychlor provide valuable information on the chemical properties and potential applications of related compounds in various fields, including pharmaceuticals (Baarschers & Vukmanich, 1986).
Synthetic Applications in Pharmaceutical Compounds : The asymmetric synthesis of Clopidogrel Hydrogen Sulfate using a related compound as a chiral auxiliary exemplifies the utility of these compounds in synthesizing pharmaceutically important molecules (Sashikanth et al., 2013).
Safety And Hazards
Without specific information, it’s hard to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with appropriate personal protective equipment, and any waste should be disposed of according to local regulations.
Direcciones Futuras
Future studies could potentially explore the synthesis, properties, and potential applications of this compound. This could include exploring its reactivity, studying its physical and chemical properties, or investigating potential biological activity if relevant.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, specific studies and literature would be needed.
Propiedades
IUPAC Name |
2-[4-(difluoromethoxy)-3-methoxyphenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2.ClH/c1-14-9-6-7(4-5-13)2-3-8(9)15-10(11)12;/h2-3,6,10H,4-5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADAOGZOJJUWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)



![6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465080.png)
![(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride](/img/structure/B1465083.png)


![[1-(Methylamino)cyclobutyl]methanol](/img/structure/B1465087.png)
![cis-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465089.png)
